3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride
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Overview
Description
3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H15FN2O3S and a molecular weight of 250.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the use of cyclopropyl isocyanate and piperidine-1-sulfonyl fluoride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.
Acidic or Basic Conditions: Hydrolysis reactions typically require either acidic or basic conditions to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding sulfonic acid and fluoride ion.
Scientific Research Applications
3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-sulfonyl fluoride: Similar structure but lacks the cyclopropylcarbamoyl group.
Cyclopropylcarbamoyl derivatives: Compounds with similar cyclopropylcarbamoyl groups but different sulfonyl fluoride moieties.
Uniqueness
3-(Cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride is unique due to the presence of both the cyclopropylcarbamoyl and sulfonyl fluoride groups, which confer specific reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(cyclopropylcarbamoyl)piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O3S/c10-16(14,15)12-5-1-2-7(6-12)9(13)11-8-3-4-8/h7-8H,1-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLBOHQCLGETPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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